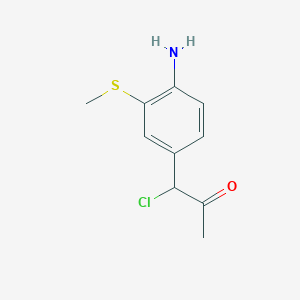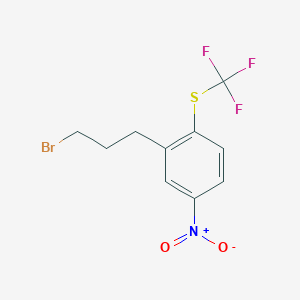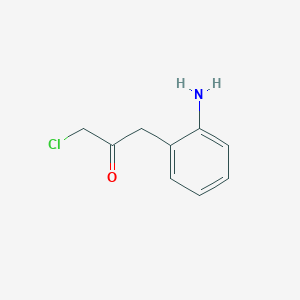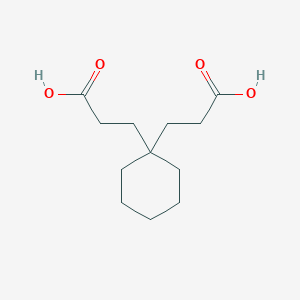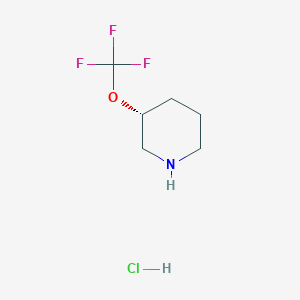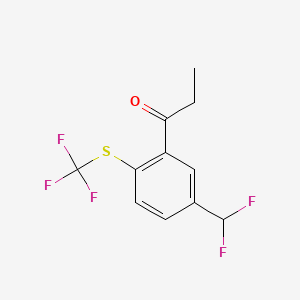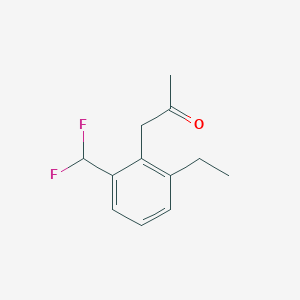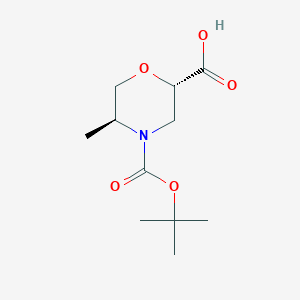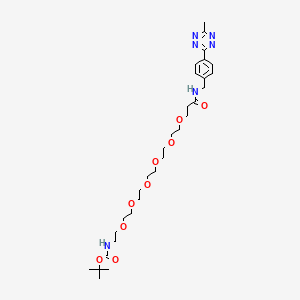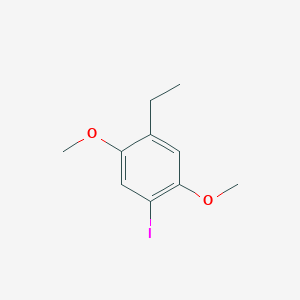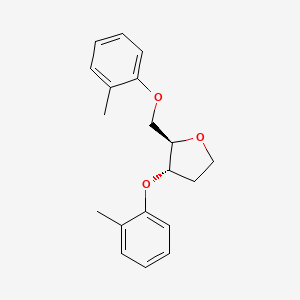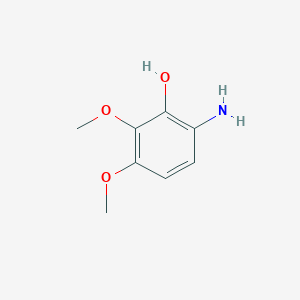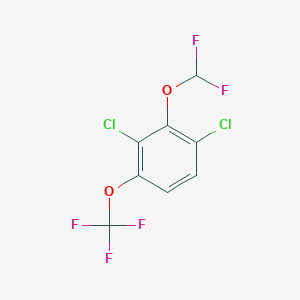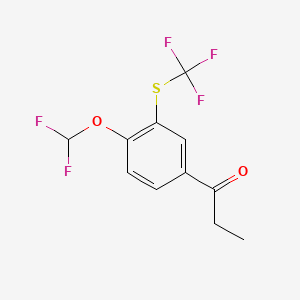![molecular formula C26H24FN3O6 B14047002 N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dxd, also known as an exatecan derivative, is a potent DNA topoisomerase I inhibitor. It is primarily used as a payload in antibody-drug conjugates (ADCs) targeting HER2-positive cancers. Dxd has shown significant efficacy in treating various cancers, including breast cancer, by inhibiting the replication of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.
Industrial Production Methods
Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
Dxd undergoes various chemical reactions, including:
Oxidation: Dxd can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Dxd, altering its activity.
Substitution: Dxd can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
科学研究应用
Dxd has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing significant efficacy in treating HER2-positive cancers
Industry: Used in the development of new ADCs and other therapeutic agents for cancer treatment
作用机制
Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .
相似化合物的比较
Similar Compounds
Camptothecin: The parent compound of Dxd, also a topoisomerase I inhibitor.
Irinotecan: A camptothecin derivative used in chemotherapy.
Topotecan: Another camptothecin derivative used in cancer treatment.
Uniqueness of Dxd
Dxd is unique due to its enhanced potency and ability to be conjugated with antibodies for targeted delivery. This allows for higher efficacy in treating HER2-positive cancers with reduced systemic toxicity compared to traditional chemotherapy agents .
属性
分子式 |
C26H24FN3O6 |
|---|---|
分子量 |
493.5 g/mol |
IUPAC 名称 |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1 |
InChI 键 |
PLXLYXLUCNZSAA-KKFPZRRJSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


